

# 2',3'-Dihydro-2'-hydroxyprotoapigenone spectroscopic data (NMR, MS)

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## Compound of Interest

Compound Name: 2',3'-Dihydro-2'-  
hydroxyprotoapigenone

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## Spectroscopic and Methodological Profile of Protoapigenone

Disclaimer: Extensive searches for spectroscopic data (NMR, MS) specifically for **2',3'-Dihydro-2'-hydroxyprotoapigenone** did not yield direct results. The following data and methodologies are for the closely related and extensively studied parent compound, protoapigenone. This guide provides a comprehensive overview of the spectroscopic characteristics and analytical methods for protoapigenone, which can serve as a valuable reference for researchers studying similar flavonoid structures.

Protoapigenone is a rare natural flavonoid characterized by an unusual p-quinol moiety in its B-ring, which is of significant interest for its cytotoxic activities against various cancer cell lines. Accurate spectroscopic analysis is crucial for its identification and characterization.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Protoapigenone

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Reference
H-2', H-6'	7.24	d	10.2	pyridine-d <sub>5</sub>	[1]
H-3	7.07	s	pyridine-d <sub>5</sub>	[1]	
H-8	6.72	d	2.4	pyridine-d <sub>5</sub>	[1]
H-6	6.60	d	2.4	pyridine-d <sub>5</sub>	[1]
H-3', H-5'	6.56	d	10.2	pyridine-d <sub>5</sub>	[1]
5-OH	13.38	br s	pyridine-d <sub>5</sub>	[1]	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Protoapigenone**

Carbon	Chemical Shift ( $\delta$ , ppm)	Solvent	Reference
C-4'	185.3	pyridine-d <sub>5</sub>	[1]
C-4	176.4	pyridine-d <sub>5</sub>	[1]
C-7	164.5	pyridine-d <sub>5</sub>	[1]
C-2	164.3	pyridine-d <sub>5</sub>	[1]
C-5	161.3	pyridine-d <sub>5</sub>	[1]
C-9	160.3	pyridine-d <sub>5</sub>	[1]
C-2', C-6'	148.8	pyridine-d <sub>5</sub>	[1]
C-3', C-5'	129.4	pyridine-d <sub>5</sub>	[1]
C-3	110.9	pyridine-d <sub>5</sub>	[1]
C-10	109.8	pyridine-d <sub>5</sub>	[1]
C-6	96.9	pyridine-d <sub>5</sub>	[1]
C-8	93.4	pyridine-d <sub>5</sub>	[1]
C-1'	69.4	pyridine-d <sub>5</sub>	[1]

**Table 3: Mass Spectrometry Data for Protoapigenone**

Ionization Mode	Observed m/z	Interpretation	Reference
ESI-	285	[M-H] <sup>-</sup>	[1]

## Experimental Protocols

The characterization of protoapigenone and its analogs involves standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are essential for the structural elucidation of flavonoids.[2]

- Instrumentation:  $^1\text{H}$  NMR spectra can be recorded on instruments such as a Varian Gemini-2000 200 MHz FT-NMR spectrometer, while  $^{13}\text{C}$  and 2D NMR spectra are typically acquired on a more powerful instrument like a Varian Mercury-plus 400 MHz FT-NMR spectrometer.[3][4]
- Sample Preparation: For analysis, 5–10 mg of the purified flavonoid is typically dissolved in a deuterated solvent such as DMSO- $\text{d}_6$  or pyridine- $\text{d}_5$  and transferred to an NMR tube.[5]
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (TMS).[3][4] The residual solvent peak is often used as a reference.

## Mass Spectrometry (MS)

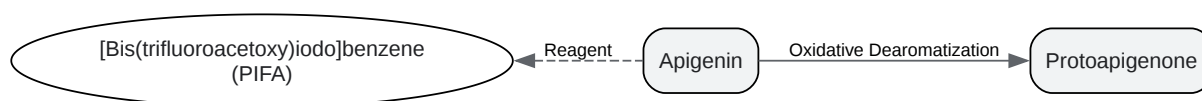
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of compounds.[6]

- Instrumentation: Mass spectra can be obtained using a variety of instruments, including a PE SCIEX API 3000 with a turbo ion spray source, an Agilent-1100 LC/MSD-Trap, or a Shimadzu LCMS-IT-TOF with an ESI interface.[3][4]
- Ionization: Electrospray ionization (ESI) is a common and suitable technique for the analysis of flavonoids.[6]
- Analysis: Tandem mass spectrometry (MS/MS) is frequently employed to aid in the structural characterization of flavonoids and their derivatives.[7][8] This technique, often coupled with liquid chromatography (LC), provides valuable information on the fragmentation of the parent molecule.[7]

## Visualizations

### Semi-Synthesis of Protoapigenone from Apigenin

The following diagram illustrates the one-step semi-synthesis of protoapigenone from its precursor, apigenin, through oxidative dearomatization.



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Caption: One-step synthesis of protoapigenone from apigenin.

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